molecular formula C7H7NO2<br>C6H4(CH3)(NO2)<br>C7H7NO2 B127304 2-Nitrotoluene CAS No. 88-72-2

2-Nitrotoluene

Cat. No. B127304
CAS RN: 88-72-2
M. Wt: 137.14 g/mol
InChI Key: PLAZTCDQAHEYBI-UHFFFAOYSA-N
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Description

2-Nitrotoluene (2-NT) is an important industrial chemical that is used in the production of explosives due to its nitroarene structure. It is a known environmental pollutant and poses significant risks due to its toxicity and potential for thermal decomposition, which can lead to explosions . The compound is also a model for photolabile protecting groups in organic synthesis and has structural similarities to the military explosive 2,4,6-trinitrotoluene (TNT) .

Synthesis Analysis

The synthesis of 2-NT related compounds can involve various chemical reactions, including the reduction of nitro groups in TNT and related nitroarenes. The reduction kinetics of these compounds have been linked to their electrochemical properties, such as the standard one-electron redox potentials . Additionally, novel synthesis pathways can involve the use of cobalt complexes, which can lead to the formation of various products through bond cleavage reactions .

Molecular Structure Analysis

The molecular geometry of 2-nitrotoluene has been determined through gas phase electron diffraction and quantum chemical computations. The structure analysis revealed specific bond lengths and angles, indicating steric interactions between the methyl and nitro groups . This detailed understanding of the molecular structure is crucial for predicting the reactivity and interactions of 2-NT.

Chemical Reactions Analysis

2-Nitrotoluene undergoes various chemical reactions, including enzymatic reduction by microorganisms, which can be an effective method for detoxification . The compound also exhibits photochemical reactions, such as the reversible tautomerization to the quinonoid aci-nitro tautomer under light exposure . Furthermore, the radical cation of 2-NT can undergo ultrafast rearrangement, preserving vibrational coherence after an H atom attack, leading to the formation of dissociation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-NT have been studied using various analytical techniques. The thermal decomposition of 2-NT has been investigated to understand the mechanisms that result in its explosion, with key parameters such as "onset" temperature and pressure being identified . Electron attachment studies have shown that different isomers of nitrotoluene, including 2-NT, exhibit distinct behaviors when interacting with free electrons . Additionally, electrochemical studies have characterized the reduction pathways of nitro groups in nitrotoluenes, providing insights into the reactivity of these compounds10.

Relevant Case Studies

Several case studies highlight the importance of understanding 2-NT's behavior. For instance, the enhanced degradation of 2-NT by immobilized cells of Micrococcus sp. strain SMN-1 demonstrates the potential for bioremediation strategies to mitigate environmental pollution . Studies on hemoglobin and DNA adducts in rats exposed to 2-NT provide evidence of its carcinogenic activity and the potential for using Hb adducts as a surrogate marker for DNA damage . These case studies underscore the significance of comprehensive research on 2-NT to address its environmental impact and health risks.

Scientific Research Applications

Thermal Decomposition and Safety

2-Nitrotoluene (2-NT) is significant in industrial contexts, but its thermal decomposition poses safety risks. Research using the Advanced Reactive System Screening Tool (ARSST) revealed that 2-NT decomposition proceeds in two stages, with onset temperatures around 300°C and 400°C. Additives like Na2SO4 or NaNO3 can increase the onset temperature, enhancing safety, while KOH or NaOH reduces it, indicating heightened risk. This research is crucial for understanding and mitigating explosion risks associated with 2-NT (Zhu, Papadaki, Han, & Mashuga, 2017).

Photo-Dissociation in Explosive Detection

2-NT is used as a taggant in explosives and as a simulant for nitro-based high explosives. Studies on its photo-dissociation using UV and 532 nm wavelengths have enhanced the understanding of detecting explosives. This research contributes to the development of more effective methods for explosive detection (Diez-y-Riega & Eilers, 2012).

Biodegradation for Environmental Detoxification

Microorganisms can biodegrade 2-NT, a toxic environmental pollutant. Research on Micrococcus sp. strain SMN-1 showed enhanced degradation of 2-NT, especially when cells were immobilized in certain matrices. This has significant implications for environmental detoxification and managing pollution from explosives production (Mulla, Talwar, Bagewadi, Hoskeri, & Ninnekar, 2013).

Photocatalytic Degradation

The photocatalytic degradation of 2-NT in water using ZnS–NiS supported on clinoptilolite nano-particles was studied, showing potential for environmental cleanup and pollution control. This approach could be instrumental in managing industrial effluents containing 2-NT (Mohammadyari & Nezamzadeh-Ejhieh, 2015).

Electrochemical Sensors

Silver oxide quantum dots have been used to develop sensitive electrochemical sensors for 2-NT, which is important for environmental monitoring and ensuring safety in areas where 2-NT is used or produced (Bhanjana, Chaudhary, Dilbaghi, Chauhan, Kim, & Kumar, 2019).

Safety And Hazards

2-Nitrotoluene is considered hazardous. It is harmful if swallowed and may cause genetic defects and cancer. It is also suspected of damaging fertility . It is combustible when exposed to heat or open flame and potentially reacts explosively with alkali .

properties

IUPAC Name

1-methyl-2-nitrobenzene
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InChI

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
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InChI Key

PLAZTCDQAHEYBI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1[N+](=O)[O-]
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Molecular Formula

C7H7NO2, Array
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DSSTOX Substance ID

DTXSID4025791
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Molecular Weight

137.14 g/mol
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Physical Description

O-nitrotoluene is a light yellow oily liquid with a characteristic odor of aromatic nitro compounds. Sinks in water. Derived from toluene by nitration and separation by fractional distillation. Flash point 223 °F., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 degrees F.]; [NIOSH], YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 °F.]
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Boiling Point

431.1 °F at 760 mmHg (NTP, 1992), 222 °C, 432 °F
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Flash Point

223 °F (NTP, 1992), 95 °C, 95 °C; open cup, 106 °C; 223 °F (Closed cup), 95 °C c.c., 223 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, petroleum ether, SOL IN CHLOROFORM, Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether, In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.044 (very poor), 0.07%
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Density

1.1622 at 66.2 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.1622 at 19 °C/15 °C, Relative density (water = 1): 1.16, 1.16
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Vapor Density

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73
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Vapor Pressure

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.6 mmHg at 140 °F (NTP, 1992), 0.18 [mmHg], 0.185 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02, 0.1 mmHg
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Mechanism of Action

/The/ p53 and beta-catenin mutations in the o-nitrotoluene-induced hemangiosarcomas ... most likely occurred as a result of the genotoxic effects of these chemicals. It also suggests that these mutations play a role in the pathogenesis of the ... hemangiosarcomas in B6C3F1(1) mice., The alterations in cancer genes and proteins found in the mouse large intestinal tumors included mutations that activate signal transduction pathways (K-ras and Catnb) and changes that disrupt the cell-cycle and bypass G(1) arrest (p53, cyclin D1). These alterations, which are hallmarks of human colon cancer, probably contributed to the pathogenesis of the large intestinal carcinomas in mice following o-nitrotoluene exposure.
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Product Name

2-Nitrotoluene

Color/Form

Yellowish liquid at ordinary temperature, Yellow liquid [Note: A solid below 25 degrees F]

CAS RN

88-72-2, 1321-12-6
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-NITROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q9N88YIAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-NITROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

14.9 °F (NTP, 1992), -9.55 °C (alpha-form); -3.85 °C (beta-form), -10 °C, 25 °F
Record name O-NITROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8906
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-NITROTOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Nitrotoluene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0462.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.